molecular formula C9H10FNO5S B13467798 Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate

Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate

Katalognummer: B13467798
Molekulargewicht: 263.24 g/mol
InChI-Schlüssel: VAQCGRSAVMUXGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate is a chemical compound with the molecular formula C9H10FNO5S and a molecular weight of 263.2 g/mol. This compound is used in various fields of research and industry due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate typically involves the reaction of 5-amino-2-hydroxybenzoic acid with fluorosulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with ethanol to form the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in hydrogen bonding and electrostatic interactions, affecting the structure and function of biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 5-amino-2-hydroxybenzoate: Lacks the fluorosulfonyl group, making it less reactive.

    Ethyl 5-nitro-2-[(fluorosulfonyl)oxy]benzoate: Contains a nitro group instead of an amino group, altering its reactivity and applications.

Uniqueness

Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate is unique due to the presence of both an amino group and a fluorosulfonyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various research and industrial applications.

Eigenschaften

Molekularformel

C9H10FNO5S

Molekulargewicht

263.24 g/mol

IUPAC-Name

ethyl 5-amino-2-fluorosulfonyloxybenzoate

InChI

InChI=1S/C9H10FNO5S/c1-2-15-9(12)7-5-6(11)3-4-8(7)16-17(10,13)14/h3-5H,2,11H2,1H3

InChI-Schlüssel

VAQCGRSAVMUXGW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=CC(=C1)N)OS(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.